Cas no 1909287-02-0 (rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis)

Technical Introduction: rac-(1R,2R)-2-Methoxycyclohexylmethanamine (cis) is a chiral cyclohexylamine derivative featuring a methoxy substituent at the 2-position. The cis configuration ensures a defined spatial arrangement, which is critical for stereoselective synthesis and applications in asymmetric catalysis or pharmaceutical intermediates. Its rigid cyclohexane backbone enhances stability, while the methoxy group introduces polarity, influencing solubility and reactivity. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules requiring precise stereochemistry. High purity and well-characterized stereochemistry make it a reliable building block for research and industrial applications demanding enantiomeric control.
rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis structure
1909287-02-0 structure
Product name:rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis
CAS No:1909287-02-0
MF:C8H17NO
MW:143.226682424545
MDL:MFCD29764293
CID:5246493
PubChem ID:93044825

rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanamine, 2-methoxy-, (1R,2R)-
    • rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis
    • MDL: MFCD29764293
    • Inchi: 1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1
    • InChI Key: WVPRQUYUVMSVTI-HTQZYQBOSA-N
    • SMILES: [C@H]1(CN)CCCC[C@H]1OC

rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-263887-2.5g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
2.5g
$1791.0 2024-06-18
Enamine
EN300-263887-10g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, cis
1909287-02-0
10g
$3929.0 2023-09-14
Enamine
EN300-263887-0.05g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
0.05g
$212.0 2024-06-18
Enamine
EN300-263887-0.25g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
0.25g
$452.0 2024-06-18
Enamine
EN300-263887-10.0g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
10.0g
$3929.0 2024-06-18
Enamine
EN300-263887-1g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, cis
1909287-02-0
1g
$914.0 2023-09-14
Enamine
EN300-263887-5.0g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
5.0g
$2650.0 2024-06-18
Enamine
EN300-263887-0.1g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
0.1g
$317.0 2024-06-18
Enamine
EN300-263887-0.5g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
0.5g
$713.0 2024-06-18
Enamine
EN300-263887-1.0g
rac-[(1R,2R)-2-methoxycyclohexyl]methanamine
1909287-02-0 95%
1.0g
$914.0 2024-06-18

Additional information on rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis

Recent Advances in the Study of rac-(1R,2R)-2-Methoxycyclohexylmethanamine, cis (CAS: 1909287-02-0)

The compound rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis (CAS: 1909287-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amine derivative has been investigated for its unique structural properties and biological activities, particularly in the context of central nervous system (CNS) disorders and pain management. Recent studies have focused on its synthesis, stereochemical analysis, and pharmacological profiling, shedding light on its mechanism of action and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis and its enantiomers, highlighting the importance of stereochemistry in its biological activity. The researchers developed a novel catalytic method for the efficient production of the compound with high enantiomeric purity. Their findings demonstrated that the cis configuration of the methoxy and amine groups plays a crucial role in binding to specific neurotransmitter receptors, particularly those involved in pain modulation pathways.

In another significant development, a research team at a leading pharmaceutical company reported the use of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis as a key intermediate in the synthesis of novel analgesic compounds. Their work, published in Bioorganic & Medicinal Chemistry Letters, showed that derivatives of this compound exhibited potent activity in animal models of neuropathic pain, with improved selectivity and reduced side effects compared to existing treatments. The study also provided insights into the structure-activity relationship (SAR) of this chemical scaffold.

Recent pharmacological investigations have revealed that rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis acts as a modulator of sigma receptors, which are implicated in various neurological and psychiatric disorders. A 2024 study in ACS Chemical Neuroscience demonstrated that this compound shows preferential binding to σ1 receptors, with potential applications in the treatment of depression and cognitive impairment. The researchers utilized advanced molecular modeling techniques to elucidate the binding mode of the compound within the receptor's active site.

The metabolic stability and pharmacokinetic properties of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis have also been the subject of recent research. A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study published in Drug Metabolism and Disposition reported favorable pharmacokinetic profiles for this compound and its derivatives, suggesting good oral bioavailability and blood-brain barrier penetration. These findings support its potential as a lead compound for CNS-targeted therapeutics.

Looking forward, current research efforts are focusing on the development of more potent and selective analogs of rac-(1R,2R)-2-methoxycyclohexylmethanamine, cis, as well as its application in combination therapies. Several patent applications filed in 2024 indicate growing commercial interest in this chemical entity, particularly for pain management and neurological disorders. As research continues, this compound is expected to play an increasingly important role in the development of novel therapeutic agents.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD